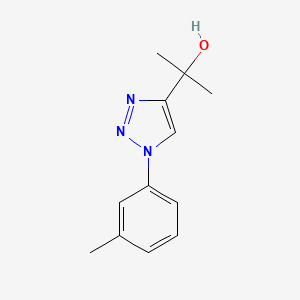

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol

Description

Properties

IUPAC Name |

2-[1-(3-methylphenyl)triazol-4-yl]propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O/c1-9-5-4-6-10(7-9)15-8-11(13-14-15)12(2,3)16/h4-8,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNXNBNDZOUTNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=C(N=N2)C(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, m-tolyl azide reacts with propargyl alcohol under copper(I) catalysis to form the triazole ring.

Substitution Reaction: The resulting triazole compound undergoes a substitution reaction with a suitable reagent to introduce the propan-2-ol group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the propan-2-ol moiety can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Substitution: The triazole ring can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol has several scientific research applications, including:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol and Analogs

Key Observations :

Substituent Position and Bioactivity: The o-tolyl derivative (1a) exhibits antitrypanosomal activity, while glycerol-derived analogs (4g, 4h) show superior antifungal activity compared to tebuconazole (ED₅₀: 0.44–0.83 vs. >1 mg/L) . The meta-tolyl variant’s activity remains unstudied but may occupy a middle ground in steric/electronic effects. Halogenated analogs (e.g., bromophenyl, fluorophenyl) are synthetically accessible but lack published biological data .

Physicochemical Properties: The o-tolyl derivative (1a) is a crystalline solid (mp: ~120°C), whereas glycerol-derived analogs are likely more polar, impacting solubility and bioavailability .

Synthetic Accessibility :

Biological Activity

2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol is a triazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Triazoles are known for their diverse biological properties, including antimicrobial and anticancer activities. This article explores the synthesis, biological evaluation, and potential applications of this compound based on recent research findings.

Synthesis

The synthesis of this compound typically involves a two-step process:

- Formation of the Triazole Ring : The triazole ring is synthesized through a Huisgen 1,3-dipolar cycloaddition reaction between m-tolyl azide and propargyl alcohol under copper(I) catalysis.

- Substitution Reaction : The resulting triazole undergoes a substitution reaction to introduce the propan-2-ol moiety. This method allows for the efficient production of the compound with high yields and purity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects against both Escherichia coli and Staphylococcus aureus, indicating potential applications in treating bacterial infections .

Anticancer Activity

The anticancer potential of triazole derivatives is particularly noteworthy. Research indicates that compounds containing the triazole moiety can inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. In vitro studies have demonstrated that certain triazole derivatives exhibit antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) . For example, a related compound showed an IC50 value of 1.1 μM against MCF-7 cells, outperforming standard chemotherapeutics like doxorubicin .

The mechanism through which this compound exerts its biological effects may involve interactions with specific molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π–π interactions with these targets, enhancing binding affinity and specificity .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with other related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(1H-1,2,3-triazol-4-yl)ethanol | Structure | Moderate antimicrobial activity |

| 2-(1-(p-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol | Structure | Anticancer activity observed |

| 1-(1H-1,2,3-triazol-4-yl)methanol | Structure | Limited biological data available |

This table illustrates how structural variations can influence biological activity.

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of triazole derivatives:

Case Study 1: Anticancer Evaluation

A study synthesized various triazole derivatives and tested their anticancer properties against multiple cell lines. The results indicated that certain derivatives significantly inhibited cell proliferation through TS inhibition .

Case Study 2: Antimicrobial Testing

Another study tested triazole compounds against common bacterial strains. The results demonstrated that some derivatives exhibited strong antibacterial activity comparable to traditional antibiotics .

Q & A

Q. What are the optimal synthetic routes for preparing 2-(1-(m-tolyl)-1H-1,2,3-triazol-4-yl)propan-2-ol?

Methodological Answer: The compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. Key steps:

- Azide precursor : Prepare m-tolyl azide by reacting sodium azide with a halogenated m-tolyl derivative.

- Alkyne precursor : Use propargyl alcohol derivatives (e.g., 2-propyn-1-ol).

- Reaction conditions : Catalyze with CuI (5 mol%) in a 1:1 mixture of water and tert-butanol at 60°C for 12 hours.

- Workup : Purify via column chromatography (hexane/ethyl acetate) to achieve >90% yield .

Table 1 : Representative Synthetic Yields

| Precursor Azide | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| m-Tolyl azide | CuI | H2O/t-BuOH | 90 | 94.0 |

Q. How is this compound characterized for structural validation?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : Confirm triazole ring formation (δ 7.8–8.2 ppm for triazole protons) and m-tolyl substituents (aromatic protons at δ 6.8–7.5 ppm).

- HPLC : Assess purity (>94% achieved using C18 reverse-phase columns with acetonitrile/water mobile phase) .

- Melting Point : Determine via differential scanning calorimetry (DSC). Reported mp: 120–122°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in CuAAC synthesis?

Methodological Answer: Low yields often stem from incomplete azide-alkyne coupling or catalyst deactivation. Optimize by:

- Catalyst screening : Test Cu(I) sources (e.g., CuBr, CuOTf) at 5–10 mol% .

- Solvent polarity : Use DMF or THF for hydrophobic intermediates; aqueous mixtures for hydrophilic systems .

- Temperature : Increase to 80°C for sluggish reactions, but monitor for decomposition.

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 min at 100°C) .

Q. How to address contradictions in reported bioactivity data for triazole derivatives?

Methodological Answer: Discrepancies may arise from assay variability or impurity effects. Mitigate by:

- Standardized bioassays : Use the same fungal strain (e.g., Colletotrichum gloeosporioides) and growth conditions across studies .

- Purity validation : Ensure ≥95% purity via HPLC before testing.

- Dose-response curves : Compare IC50 values instead of inhibition percentages. Table 2 : Antifungal Activity Comparison

| Compound | IC50 (µM) | Reference Standard |

|---|---|---|

| Triazole 4h (analog) | 12.3 | Tebuconazole (15.7) |

Q. What strategies refine crystallographic data discrepancies for triazole-containing compounds?

Methodological Answer: Use SHELXL for high-resolution refinement:

Q. How to elucidate structure-activity relationships (SAR) for triazole-based enzyme inhibitors?

Methodological Answer: Combine kinetic assays and computational modeling:

- Kinetic analysis : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots .

- Molecular docking : Use AutoDock Vina to predict binding modes in tyrosinase active sites (e.g., triazole stacking with His263) .

- SAR table : Correlate substituent effects with activity.

Table 3 : Tyrosinase Inhibition by Triazole Derivatives

| Substituent | IC50 (µM) | Inhibition Type |

|---|---|---|

| 2-Nitrobenzyl (6m) | 26.20 | Competitive |

| 2-Bromobenzyl (6k) | 26.55 | Competitive |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.